![molecular formula C10H12ClNO3S B4236931 N-allyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B4236931.png)
N-allyl-5-chloro-2-methoxybenzenesulfonamide
Overview
Description
“N-allyl-5-chloro-2-methoxybenzenesulfonamide” is a chemical compound that is a derivative of “5-chloro-2-methoxybenzenesulfonamide”. The latter is known to have a molecular weight of 221.66 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, which includes N-allyl-5-chloro-2-methoxybenzenesulfonamide, involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole. This yields N-(5-chloro-2-methoxyphenyl)benzene sulfonamide. The target compounds are then obtained by stirring N-(5-chloro-2-methoxyphenyl)benzene sulfonamide with different electrophiles in the presence of N,N-dimethyl formamide and sodium hydride .Molecular Structure Analysis
The molecular formula of “5-chloro-2-methoxybenzenesulfonamide” is CHClNOS . Its average mass is 221.661 Da and its monoisotopic mass is 220.991348 Da .Physical And Chemical Properties Analysis
“5-chloro-2-methoxybenzenesulfonamide” is a powder at room temperature . It has a melting point of 152-153 degrees .Scientific Research Applications
- Carbonic Anhydrase Inhibitors : Sulfonamides often inhibit carbonic anhydrase enzymes, which play a role in physiological processes. This compound could be a candidate for drug development in this area .
- Herbicides or Fungicides : Investigating its pesticidal properties could lead to the development of environmentally friendly herbicides or fungicides .
- Chiral Stationary Phases : Researchers study its enantiomeric separation capabilities in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). Chiral sulfonamides like this compound are valuable for resolving enantiomers .
- Cell Line Studies : Evaluate its effects on various human cell lines. Investigate cytotoxicity, apoptosis, and potential therapeutic applications .
Medicinal Chemistry and Drug Development
Pesticide Research
Chiral Separation Techniques
Biological Activity Screening
Safety and Hazards
The safety information available for “5-chloro-2-methoxybenzenesulfonamide” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with a variety of targets, including enzymes and receptors . The specific role of these targets would depend on the context of the biological system in which the compound is active.
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-allyl-5-chloro-2-methoxybenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
properties
IUPAC Name |
5-chloro-2-methoxy-N-prop-2-enylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)10-7-8(11)4-5-9(10)15-2/h3-5,7,12H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJDVPLPABDQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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